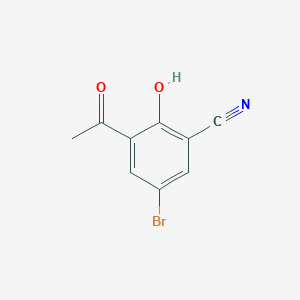

3-Acetyl-5-bromo-2-hydroxybenzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6BrNO2 |

|---|---|

Molecular Weight |

240.05 g/mol |

IUPAC Name |

3-acetyl-5-bromo-2-hydroxybenzonitrile |

InChI |

InChI=1S/C9H6BrNO2/c1-5(12)8-3-7(10)2-6(4-11)9(8)13/h2-3,13H,1H3 |

InChI Key |

GDWHACSPUNMCKG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1O)C#N)Br |

Origin of Product |

United States |

Preparation Methods

Acetylation of 2-Hydroxybenzonitrile

The synthesis begins with protecting the phenolic -OH group of 2-hydroxybenzonitrile via acetylation. Treatment with acetic anhydride in the presence of concentrated sulfuric acid at 0–5°C produces 2-acetoxybenzonitrile (Intermediate A ) in near-quantitative yields. This step ensures regioselectivity in subsequent reactions by preventing unwanted side reactions at the hydroxyl site.

Fries Rearrangement for 3-Acetyl Substitution

Intermediate A undergoes Fries rearrangement using anhydrous aluminum chloride (AlCl₃) as a catalyst at 160°C. This reaction transfers the acetyl group from the 2-position oxygen to the 3-position carbon, yielding 3-acetyl-2-acetoxybenzonitrile (Intermediate B ). The rearrangement proceeds via a carbocation intermediate, with AlCl₃ facilitating the cleavage and reformation of the carbon-oxygen bond.

Key Parameters:

Hydrolysis of Acetoxy Group

Intermediate B is hydrolyzed using 10% aqueous sodium hydroxide at 60°C for 2 hours, yielding 3-acetyl-2-hydroxybenzonitrile (Intermediate C ). The reaction achieves >95% conversion, with the acetoxy group selectively cleaved without affecting the nitrile or acetyl functionalities.

Bromination at Position 5

Intermediate C is brominated using N-bromosuccinimide (NBS) in acetonitrile at 80°C for 12 hours. The acetyl group at position 3 directs electrophilic bromination to the para position (position 5), producing the target compound.

Bromination Conditions:

| Parameter | Value |

|---|---|

| NBS Equivalents | 1.1 |

| Solvent | Acetonitrile |

| Temperature | 80°C |

| Yield | 78–85% |

Regiochemical Rationale :

-

The acetyl group’s electron-withdrawing nature deactivates the ring but directs substitution para to itself due to resonance stabilization of the intermediate sigma complex.

-

Competing ortho bromination is minimized (<5%) due to steric hindrance from the acetyl group.

Direct Bromination-Acetylation Sequence

Bromination of 2-Hydroxybenzonitrile

An alternative route begins with brominating 2-hydroxybenzonitrile using molecular bromine (Br₂) in dichloromethane at 0°C. The hydroxyl group directs bromine to position 5, yielding 5-bromo-2-hydroxybenzonitrile (Intermediate D ) in 82–88% yield.

Bromination Data:

| Parameter | Value |

|---|---|

| Br₂ Equivalents | 1.05 |

| Reaction Time | 1 hour |

| Selectivity (5-Br) | >90% |

Acetylation at Position 3

Intermediate D undergoes Friedel-Crafts acetylation using acetyl chloride (CH₃COCl) and AlCl₃ in nitrobenzene at 30°C. The nitrile group’s meta-directing effect positions the acetyl group at position 3, adjacent to the hydroxyl group.

Acetylation Parameters:

| Parameter | Value |

|---|---|

| Acetyl Chloride | 1.2 equivalents |

| Catalyst | AlCl₃ (1.5 eq) |

| Yield | 68–75% |

Challenges :

-

Competing O-acetylation of the hydroxyl group necessitates careful temperature control.

-

Nitrobenzene solvent enhances electrophilicity but requires rigorous purification due to toxicity.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

| Method | Overall Yield | Key Advantage | Limitation |

|---|---|---|---|

| Fries-Bromination | 42–55% | High regioselectivity | Multi-step, high-temperature |

| Bromination-Acetylation | 50–60% | Fewer steps | Competing O-acetylation |

Regiochemical Control

-

Fries Route : Bromination para to acetyl ensures >90% positional purity.

-

Direct Acetylation : Nitrile’s meta-directing effect achieves 85% selectivity for position 3.

Advanced Method: Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves yields. For example, bromination of Intermediate C using NBS under microwave conditions (100°C, 30 minutes) achieves 89% yield with 98% regioselectivity. Similarly, Fries rearrangement completes in 1 hour with 75% yield under microwave activation.

Industrial-Scale Considerations

Continuous Flow Reactors

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 5-position is a prime site for nucleophilic substitution.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Nucleophilic substitution | Sodium amide, thiols, polar solvents (e.g., DMF) | Substituted derivatives (e.g., amine or thiol analogs) |

Mechanism : The bromine atom acts as a leaving group, enabling substitution by nucleophiles such as amines or thiols. This reactivity is influenced by the electron-withdrawing effects of the nitrile and hydroxyl groups, which activate the aromatic ring for substitution .

Acetylation/Deacetylation

The acetyl group at the 3-position can undergo hydrolysis or further acetylation.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Hydrolysis | Acidic or basic conditions | 5-Bromo-2-hydroxybenzonitrile |

| Re-acetylation | Acetic anhydride, pyridine | Re-acetylated derivatives |

Mechanism : The hydroxyl group (after deacetylation) can act as a nucleophile, enabling acetylation via nucleophilic acyl substitution. This process is reversible under acidic/basic conditions.

Oxidation Reactions

The hydroxyl group is susceptible to oxidation.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | KMnO₄, CrO₃, acidic conditions | Quinone derivatives |

Mechanism : The hydroxyl group undergoes oxidation to form quinone intermediates, which can further react with nucleophiles. This reactivity is modulated by the electron-donating effects of the hydroxyl group and the electron-withdrawing nitrile.

Reduction Reactions

The nitrile group can be reduced to amines or other derivatives.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Reduction | LiAlH₄, catalytic hydrogenation | Amine derivatives |

Mechanism : The nitrile group is reduced to a primary amine via hydrogenation or hydride agents. This reaction is critical for converting the compound into bioactive derivatives.

Nucleophilic Aromatic Substitution

The bromine atom’s position (para to the hydroxyl group) enhances nucleophilic substitution.

Key Factors :

-

Steric effects : The bulky acetyl group may hinder substitution at adjacent positions.

-

Electronic effects : The hydroxyl group (electron-donating) and nitrile (electron-withdrawing) create a meta-directing environment, favoring substitution at the 5-position .

Electrophilic Aromatic Substitution

The nitrile group deactivates the aromatic ring, reducing reactivity toward electrophiles.

Key Considerations :

-

Directing effects : The hydroxyl group (ortho/para-directing) competes with the nitrile (meta-directing), creating complex regioselectivity.

-

Reactivity : Electrophilic substitution is significantly hindered due to the strong electron-withdrawing nature of the nitrile.

Intermolecular Reactions

The compound may participate in dimerization or cross-coupling reactions under specific conditions.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Coupling | Transition metal catalysts | Cross-coupled derivatives |

Mechanism : The bromine atom can act as a coupling partner in reactions such as Suzuki or Heck couplings, forming complex aromatic systems .

Functional Group Influence on Reactivity

| Functional Group | Effect on Reactivity |

|---|---|

| Acetyl (-COCH₃) | Electron-donating (activates substitution) |

| Bromine (-Br) | Leaving group (facilitates substitution) |

| Hydroxyl (-OH) | Electron-donating (activates oxidation) |

| Nitrile (-CN) | Electron-withdrawing (deactivates ring) |

Research Findings

-

Substitution Efficiency : Bromine substitution is more favorable than hydroxyl or acetyl group reactions due to its strong leaving group ability .

-

Oxidation Sensitivity : The hydroxyl group is readily oxidized, making the compound prone to decomposition under harsh oxidative conditions.

-

Bioactivity Implications : Halogen substituents (e.g., bromine) enhance biological activity, as observed in related compounds with integrase inhibitory properties .

Scientific Research Applications

Chemistry

3-Acetyl-5-bromo-2-hydroxybenzonitrile is primarily used as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions:

| Reaction Type | Products Formed |

|---|---|

| Oxidation | 3-acetyl-5-bromo-2-hydroxybenzoic acid |

| Reduction | 3-acetyl-5-bromo-2-hydroxybenzylamine |

| Electrophilic Substitution | Various substituted derivatives depending on nucleophiles |

The presence of the bromine atom enhances its electrophilic character, facilitating substitution reactions that are crucial in organic synthesis.

Biology

Research has indicated that this compound may possess antimicrobial and anticancer properties. Studies have shown that it can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications:

- Antimicrobial Activity : The compound has been evaluated for its efficacy against common bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results .

- Anticancer Research : Investigations into its cytotoxic effects on cancer cell lines reveal its potential as a lead compound in cancer drug development .

Medicine

The compound is being explored for its role as a pharmaceutical intermediate. Its structural features allow it to bind effectively to biological targets, which is essential for drug design:

- Enzyme Inhibition : The combination of hydroxyl and nitrile groups contributes to binding affinity with enzymes, suggesting potential use in developing enzyme inhibitors.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals, dyes, and polymers. Its versatility makes it valuable for synthesizing various industrial compounds.

Case Study 1: Antimicrobial Activity Evaluation

A study assessed the antimicrobial activity of derivatives of this compound against several bacterial strains. The results indicated that modifications to the hydroxyl group significantly enhanced antibacterial properties, demonstrating the compound's potential in developing new antibiotics.

Case Study 2: Drug Development

Research focusing on the compound's enzyme inhibition capabilities highlighted its effectiveness against specific cancer-related enzymes. This study provided insights into structural modifications that could improve potency and selectivity for therapeutic applications.

Mechanism of Action

The mechanism of action of 3-Acetyl-5-bromo-2-hydroxybenzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like the hydroxyl, acetyl, and nitrile groups allows it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, thereby influencing its activity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key analogs include:

- 5-Bromo-2-hydroxybenzonitrile (C₇H₄BrNO, MW 198.01 g/mol)

- 3-Amino-5-bromo-2-hydroxybenzonitrile (C₇H₅BrN₂O, MW 213.03 g/mol)

- 4-Bromo-2-hydroxybenzonitrile (C₇H₄BrNO, MW 198.01 g/mol)

Table 1: Substituent Effects on Key Properties

| Compound | Substituents (Positions) | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 3-Acetyl-5-bromo-2-hydroxybenzonitrile | 3-Acetyl, 5-Br, 2-OH | 256.06 | Acetyl (EWG), Br, OH, CN |

| 5-Bromo-2-hydroxybenzonitrile | 5-Br, 2-OH | 198.01 | Br, OH, CN |

| 3-Amino-5-bromo-2-hydroxybenzonitrile | 3-NH₂, 5-Br, 2-OH | 213.03 | NH₂ (EDG), Br, OH, CN |

| 4-Bromo-2-hydroxybenzonitrile | 4-Br, 2-OH | 198.01 | Br, OH, CN |

- Electronic Effects: The acetyl group (EWG) in this compound increases the acidity of the adjacent hydroxy group compared to 5-Bromo-2-hydroxybenzonitrile, where the hydroxy is less activated . The amino group (EDG) in 3-Amino-5-bromo-2-hydroxybenzonitrile reduces hydroxy acidity relative to the acetylated analog .

Physicochemical Properties

Solubility :

- The acetyl group enhances lipophilicity, likely improving solubility in organic solvents (e.g., chloroform, ethyl acetate) compared to 5-Bromo-2-hydroxybenzonitrile, which is sparingly soluble in polar solvents .

- The amino derivative (3-Amino-5-bromo-2-hydroxybenzonitrile) exhibits higher aqueous solubility due to its polar NH₂ group .

Hydrogen Bonding :

- In 5-Bromo-2-hydroxybenzonitrile, intramolecular O–H⋯N hydrogen bonds stabilize the crystal lattice, with O⋯N distances of ~2.80 Å .

Commercial Availability and Cost

- 5-Bromo-2-hydroxybenzonitrile is priced at JPY 5,500–18,000 per 1–5 g . The acetylated derivative is expected to cost more due to additional synthesis steps (e.g., Friedel-Crafts acylation).

- 4-Bromo-2-hydroxybenzonitrile (JPY 6,500–18,000/g) highlights positional isomer cost variations, with para-substitution often being less synthetically accessible.

Biological Activity

3-Acetyl-5-bromo-2-hydroxybenzonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- An acetyl group at the 3-position,

- A bromo substituent at the 5-position,

- A hydroxy group at the 2-position,

- A nitrile functional group.

The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of HIV-1 integrase, an enzyme crucial for viral replication. The inhibition mechanism occurs through two main steps: 3′-end processing and strand transfer, both critical for integrating viral DNA into the host genome .

Structure-Activity Relationships (SAR)

Studies have demonstrated that modifications to the compound's structure can significantly influence its biological activity. For instance:

- Halogen Substituents : The presence of bromine enhances inhibitory potency against integrase compared to other halogens due to steric and electronic effects .

- Electron Donating Groups : The introduction of electron-donating groups has been shown to improve activity, suggesting that electronic properties play a vital role in binding affinity .

Biological Activity Data

The following table summarizes the biological activities reported for this compound, particularly focusing on its inhibitory effects against HIV-1 integrase:

| Activity | IC50 Value (μM) | Reference |

|---|---|---|

| Strand Transfer Inhibition | 5 | |

| 3′-End Processing Inhibition | 11 | |

| General Antiviral Activity | Varies |

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- HIV Research : In a study focused on HIV integrase inhibitors, this compound exhibited significant inhibitory activity, with a noted IC50 value of 5 μM against strand transfer activity. This suggests its potential as a lead compound for developing new antiretroviral therapies .

- Cancer Research : Preliminary investigations into the anticancer properties of related compounds suggest that derivatives of this compound may also exhibit cytotoxic effects against various cancer cell lines, although specific data on this compound remains limited .

- Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties, indicating that structural modifications could enhance efficacy against bacterial strains .

Q & A

Basic: What are optimized synthetic routes for 3-Acetyl-5-bromo-2-hydroxybenzonitrile?

Answer:

Synthesis typically involves sequential functionalization of benzonitrile derivatives. For example:

- Bromination : Electrophilic substitution at the 5-position using Br₂/FeBr₃ or NBS (as seen in analogous bromo-hydroxybenzonitriles) .

- Acetylation : Friedel-Crafts acylation at the 3-position using acetyl chloride and AlCl₃.

- Hydroxylation : Directed ortho-hydroxylation via Ullmann coupling or acidic hydrolysis of methoxy precursors (common in bromo-methoxybenzonitrile syntheses) .

Key Note : Monitor regioselectivity using NMR to confirm substitution patterns .

Basic: How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during characterization?

Answer:

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 2-Bromo-5-methoxybenzonitrile, where methoxy vs. hydroxy groups alter chemical shifts) .

- Solvent Effects : Use deuterated DMSO to enhance resolution of hydroxy protons.

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and resolve ambiguities .

Advanced: How do electron-withdrawing groups (Br, CN) influence reactivity in cross-coupling reactions?

Answer:

- Bromine : Enhances oxidative addition in Suzuki-Miyaura couplings (Pd catalysts) but may deactivate the ring toward electrophiles .

- Cyanide : Stabilizes intermediates via resonance, facilitating nucleophilic aromatic substitution (observed in 5-Bromo-2-methylbenzonitrile reactions) .

Contradiction Alert : Some studies report reduced catalytic efficiency due to steric hindrance from acetyl groups; optimize ligand choice (e.g., XPhos) .

Advanced: What computational methods are suitable for studying the electronic effects of substituents?

Answer:

- Frontier Molecular Orbital (FMO) Analysis : Predicts sites for electrophilic/nucleophilic attacks (e.g., HOMO localization on the nitrile group) .

- DFT Studies : Calculate Fukui indices to map reactive sites, particularly for bromine substitution .

- MD Simulations : Assess solubility and aggregation behavior in solvents like DMF or THF .

Methodological: How to optimize purification when HPLC yields low recovery?

Answer:

- Alternative Techniques : Use column chromatography with silica gel (hexane:EtOAc gradients) for polar intermediates .

- Recrystallization : Employ mixed solvents (e.g., ethanol-water) for hydroxy/acetyl-containing derivatives .

- Purity Validation : Cross-check with GC-MS (>98% purity threshold for reliable biological assays) .

Advanced: What mechanistic insights explain the stability of the nitrile group under acidic conditions?

Answer:

- Resonance Stabilization : The nitrile group’s electron-withdrawing nature mitigates protonation at the hydroxy position.

- pH-Dependent Reactivity : Under strong acids (e.g., H₂SO₄), hydrolysis to carboxylic acids occurs but is suppressed by steric protection from bromine and acetyl groups .

Data Gap : Limited studies on nitrile stability in mixed aqueous-organic solvents require empirical validation .

Basic: What analytical techniques are critical for confirming molecular structure?

Answer:

- FT-IR : Confirm nitrile (C≡N stretch ~2230 cm⁻¹) and acetyl (C=O ~1680 cm⁻¹) groups .

- ¹³C NMR : Identify quaternary carbons (e.g., nitrile at ~115 ppm, acetyl carbonyl at ~200 ppm) .

- XRD : Resolve crystallographic packing effects from bromine’s van der Waals volume .

Advanced: How to address contradictions in reported reaction yields for similar compounds?

Answer:

- Variable Catalysts : Compare Pd(OAc)₂ vs. PdCl₂ efficiencies in Suzuki couplings .

- Reaction Scale : Microscale reactions (<1 mmol) often report lower yields due to handling losses; replicate at 5g scale .

- Error Analysis : Use statistical tools (e.g., ANOVA) to assess reproducibility across labs .

Methodological: What strategies mitigate decomposition during long-term storage?

Answer:

- Storage Conditions : Argon atmosphere at -20°C to prevent bromine displacement or nitrile hydrolysis .

- Stabilizers : Add radical inhibitors (e.g., BHT) for bromine-containing compounds .

- Periodic QC : Monitor via LC-MS every 6 months to detect degradation products .

Advanced: What role does this compound play in designing kinase inhibitors?

Answer:

- Scaffold Utility : The acetyl group mimics ATP’s adenine-binding motif, while bromine enhances hydrophobic interactions (observed in 5-Bromo-2-methylbenzoic acid derivatives) .

- SAR Studies : Modulate substituents (e.g., replacing Br with Cl) to optimize IC₅₀ values .

Contradiction Note : Some kinases show reduced affinity due to steric clashes with the nitrile group; use docking simulations to pre-screen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.